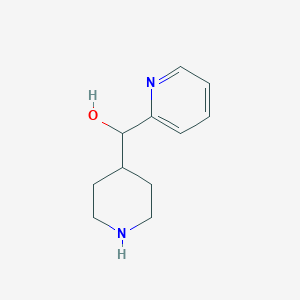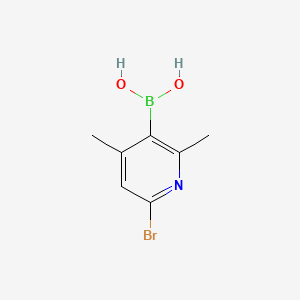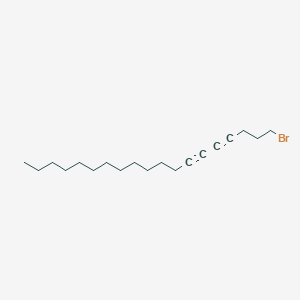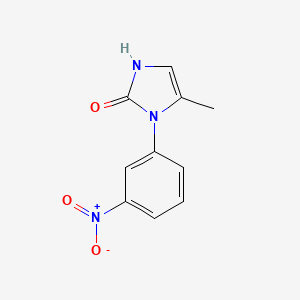
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Vue d'ensemble
Description
The compound “5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Applications De Recherche Scientifique
Inhibition of Aldehyde Dehydrogenase
- Nitrefazole, a derivative related to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been shown to strongly inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The synthesis and structural assignment of this compound and its isomers have been explored, highlighting the role of the nitro group in the imidazole ring (Klink, Pachler, & Gottschlich, 1985).
Synthesis and Biological Activity
- Research has been conducted on the synthesis and in vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, including those structurally similar to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one. These compounds have shown potent activity against certain Gram-positive bacteria (Letafat et al., 2008).
Chemical Synthesis Techniques
- The one-pot synthesis of trisubstituted imidazoles, which could include derivatives like 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been developed. This method involves sequential one-pot steps for creating diverse functionalized imidazoles, useful in various research contexts (Yugandar et al., 2016).
Coordination Chemistry
- Studies on chiral 3-(2'-imidazolinyl)anilines, closely related to the chemical , have led to the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are significant in coordination chemistry and offer insights into potential applications of similar imidazole derivatives (Yang et al., 2011).
Antibacterial and Antiprotozoal Effects
- The antibacterial and antiprotozoal effects of imidazole derivatives, including structures akin to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, have been studied, showing potential applications in treating microbial infections (Cavalleri, Volpe, & Arioli, 1977).
Propriétés
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFSQDBSMKXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)


![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)
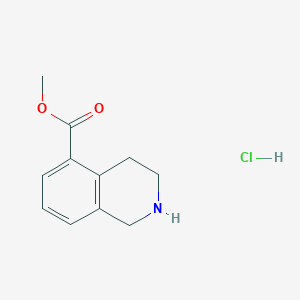
![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)


